
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in pharmaceutical research. This compound features a benzofuran ring with an oxo group at the third position and a carbaldehyde group at the fourth position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes with acetic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways and targets depend on the functional groups present on the benzofuran ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-1,3-dihydro-2-benzofuran-1-ylphosphonic acid: Similar structure with a phosphonic acid group.
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide: Contains a sulfonamide group.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Features an acetamide group.
Uniqueness
3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C9H6O3 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-oxo-1H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4H,5H2 |
Clé InChI |
RPYMKVVWTMETGV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)C=O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


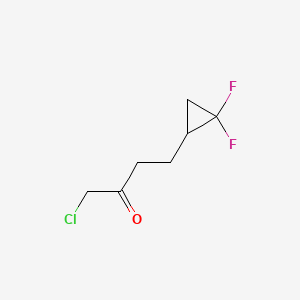
![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
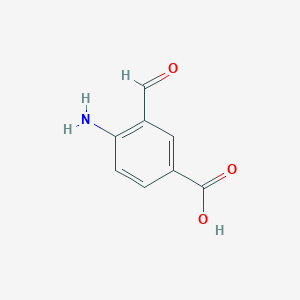
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
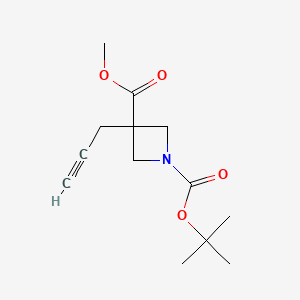
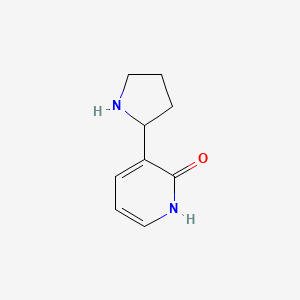
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
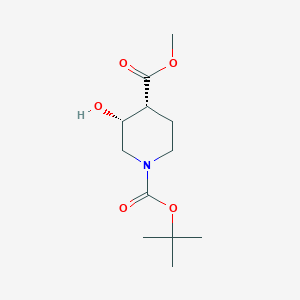
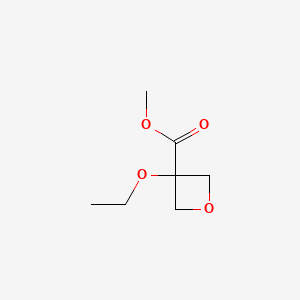
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
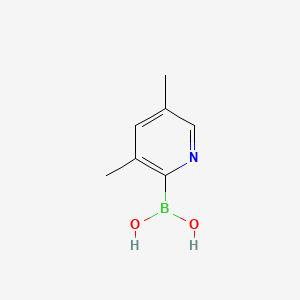
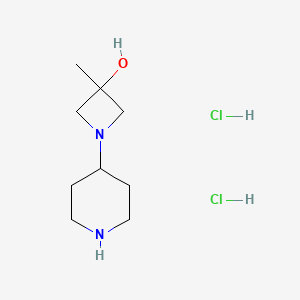
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
